molecular formula C16H20F2N2O B13466930 1-{7-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonan-3-yl}ethan-1-one

1-{7-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonan-3-yl}ethan-1-one

Cat. No.: B13466930
M. Wt: 294.34 g/mol
InChI Key: MFZSJROTZGBZMW-UHFFFAOYSA-N
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Description

1-{7-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonan-3-yl}ethan-1-one is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{7-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonan-3-yl}ethan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzylamine with a difluorinated ketone under controlled conditions to form the bicyclic core. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-{7-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonan-3-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-{7-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonan-3-yl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a nootropic and analgesic agent.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders and pain management.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{7-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonan-3-yl}ethan-1-one involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving acetylcholine and glutamate, which are crucial for cognitive functions and pain perception. The compound’s bicyclic structure allows it to fit into receptor sites, altering their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{7-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonan-3-yl}ethan-1-one is unique due to the presence of difluoro groups, which enhance its stability and biological activity. These groups also influence the compound’s pharmacokinetic properties, making it a promising candidate for drug development .

Properties

Molecular Formula

C16H20F2N2O

Molecular Weight

294.34 g/mol

IUPAC Name

1-(7-benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonan-3-yl)ethanone

InChI

InChI=1S/C16H20F2N2O/c1-12(21)20-10-14-8-19(7-13-5-3-2-4-6-13)9-15(11-20)16(14,17)18/h2-6,14-15H,7-11H2,1H3

InChI Key

MFZSJROTZGBZMW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2CN(CC(C1)C2(F)F)CC3=CC=CC=C3

Origin of Product

United States

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